molecular formula C21H18BrN3O4S B11546463 N-(3-Bromophenyl)-N-({N'-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Bromophenyl)-N-({N'-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No. B11546463
M. Wt: 488.4 g/mol
InChI Key: LLXLVPWKGLOCSW-OEAKJJBVSA-N
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Description

N-(3-Bromophenyl)-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a bromophenyl group, a hydroxyphenyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the hydrazone intermediate: Reacting 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with 3-bromophenylamine: The hydrazone intermediate is then coupled with 3-bromophenylamine under appropriate conditions to form the desired product.

    Sulfonamide formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Bromophenyl)-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
  • N-(3-Fluorophenyl)-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Uniqueness

N-(3-Bromophenyl)-N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

properties

Molecular Formula

C21H18BrN3O4S

Molecular Weight

488.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H18BrN3O4S/c22-17-8-6-9-18(13-17)25(30(28,29)19-10-2-1-3-11-19)15-21(27)24-23-14-16-7-4-5-12-20(16)26/h1-14,26H,15H2,(H,24,27)/b23-14+

InChI Key

LLXLVPWKGLOCSW-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=C2O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=C2O)C3=CC(=CC=C3)Br

Origin of Product

United States

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